molecular formula C14H15N3O3 B1237453 4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one

4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one

Cat. No.: B1237453
M. Wt: 273.29 g/mol
InChI Key: JAZCXHKZMXDIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one is a dimethoxybenzene.

Scientific Research Applications

Annular Tautomerism and Structural Characterization

The compound, similar to NH-pyrazoles, may exhibit annular tautomerism, an aspect crucial in the structural dynamics and chemical properties of such compounds. Studies on NH-pyrazoles, such as the curcuminoid NH-pyrazoles, reveal complex patterns of hydrogen bonds and tautomerism in both solution and solid states, contributing to their unique chemical behavior (Cornago et al., 2009).

Spectroscopic and Crystallographic Analysis

Spectroscopic and crystallographic techniques are essential in characterizing compounds with a structure similar to 4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one. For instance, Schiff base ligands related to this compound were characterized using UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography, providing in-depth insights into their structural and chemical properties (Hayvalı et al., 2010).

Synthesis and Photophysical Properties

Research has been conducted on the synthesis and photophysical properties of pyrazoline derivatives, focusing on solvent effects on absorption and fluorescence properties. This indicates the compound's potential in material science and photophysical applications, where solvent structure and polarity significantly affect the compound's photophysical properties (Şenol et al., 2020).

Antimicrobial and Anticancer Activity

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and anticancer activity. This suggests potential applications in medical and pharmaceutical research, where such compounds can serve as a basis for developing new therapeutic agents (Hafez et al., 2016).

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C14H15N3O3/c1-7-11-12(15-14(18)13(11)17-16-7)9-5-4-8(19-2)6-10(9)20-3/h4-6,12H,1-3H3,(H,15,18)(H,16,17)

InChI Key

JAZCXHKZMXDIES-UHFFFAOYSA-N

SMILES

CC1=C2C(NC(=O)C2=NN1)C3=C(C=C(C=C3)OC)OC

Canonical SMILES

CC1=C2C(NC(=O)C2=NN1)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one
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4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one
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4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one
Reactant of Route 4
4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one
Reactant of Route 5
4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one
Reactant of Route 6
4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one

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